2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a phenyl ring substituted with hydroxy and methoxy groups. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with aldehydes or ketones. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: The methoxy and hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydroquinazolinones, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of interest in pharmacological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxyphenyl derivatives: These compounds share similar structural features and biological activities.
Quinazolinone derivatives: Compounds with the quinazolinone core structure exhibit a range of biological activities and are used in various applications.
Uniqueness
2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the specific combination of the quinazolinone core with the hydroxy and methoxy-substituted phenyl ring. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-8-9(6-7-12(13)18)14-16-11-5-3-2-4-10(11)15(19)17-14/h2-8,14,16,18H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEGGNSHMGWYBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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